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Compound of Interest

Compound Name: 3,4-Difluoro-5-nitrobenzaldehyde
CAS No.: 1803730-07-5
Cat. No.: B1409078
Get Quote
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Executive Summary

3,4-Difluoro-5-nitrobenzaldehyde is a highly specialized electrophilic aromatic intermediate
used primarily in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and kinase
inhibitors.[1] Its core value lies in its differential reactivity: the presence of two fluorine atoms
activated by a nitro group and an aldehyde moiety creates a "chassis" for regio-selective
Nucleophilic Aromatic Substitution (SNAr).[1]

Unlike its dihydroxy analog (a direct precursor to Entacapone), the difluoro variant allows
medicinal chemists to introduce non-oxygen nucleophiles (amines, thiols) into the 3- and 4-
positions, expanding the structure-activity relationship (SAR) space for neurodegenerative and
oncology drug discovery.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]
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Property Data

CAS Number 1803730-07-5

IUPAC Name 3,4-Difluoro-5-nitrobenzaldehyde

Molecular Formula C7H3F2NOs

Molecular Weight 187.10 g/mol

Appearance Pale yellow to amber crystalline solid (predicted)

Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Solubility ]

Insoluble in water.[1]
Melting Point Approx. 50—60 °C (Based on structural analogs)
Key Functional Groups Aldehyde (C-1), Fluorines (C-3, C-4), Nitro (C-5)

Synthesis & Manufacturing Routes

Direct nitration of 3,4-difluorobenzaldehyde is problematic due to directing effects.[1] The
aldehyde (meta-director) and C-4 fluorine (ortho/para-director) compete, often yielding the 6-
nitro isomer as the major product rather than the desired 5-nitro isomer.[1] Consequently,
alternative industrial routes are preferred to ensure regiochemical purity.

Route A: Halogen Exchange (Halex) - Recommended
Industrial Route

This pathway utilizes the commercially available 3,4-dichloro-5-nitrobenzaldehyde (CAS 53581-
87-6).[1] The chlorine atoms are displaced by fluoride ions using Potassium Fluoride (KF) in a
polar aprotic solvent.

Protocol:

« Reagents: 3,4-Dichloro-5-nitrobenzaldehyde (1.0 eq), Spray-dried KF (2.5 eq), 18-Crown-6
(0.05 eq, catalyst).

e Solvent: Sulfolane or DMSO (Anhydrous).
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» Conditions: Heat to 140-160°C for 4—6 hours under N2 atmosphere.

e Workup: Quench into ice water, extract with Ethyl Acetate, wash with brine, and recrystallize
from hexanes/EtOAc.

e Mechanism: SNAr. The nitro group at C-5 activates the C-4 chlorine significantly more than
the C-3 chlorine, but at high temperatures, both are exchanged.[1]

Route B: Oxidation of Toluene Precursor[1]

e Precursor: 3,4-Difluoro-5-nitrotoluene.[1]

e Oxidation: Radical bromination (NBS/AIBN) followed by Sommelet reaction or hydrolysis; or
direct oxidation using CrOs/Ac20 (chromyl acetate method).

e Advantage: Avoids the regioselectivity issues of direct nitration of the aldehyde.

Visualization: Synthesis Pathways

3,4-Dichloro-5-nitrobenzaldehyde KF, 18-Crown-6
(CAS 53581-87-6) > Sulfolane, 150°C Halogen Exchange (Halex)
3,4-Difluoro-5-nitrobenzaldehyde

Benzylic Oxidation (CAS 1803730-07-5)

. . CrO3, Ac20
3,4-Difluoro-5-nitrotoluene H2S04
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Figure 1: Comparison of Halogen Exchange (Halex) and Oxidation routes for synthesis.

Reactivity Profile & SNAr Selectivity

The compound's utility is defined by the differential electrophilicity of the C-3 and C-4 positions.
[1]

¢ C-4 Position (Most Reactive):
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o Activation: Ortho to Nitro (strong resonance withdrawal), Para to Aldehyde (strong
resonance withdrawal).

o Outcome: Nucleophiles (amines, alkoxides) preferentially attack here first.
e C-3 Position (Less Reactive):

o Activation: Meta to Nitro, Meta to Aldehyde. The inductive effect of the adjacent fluorine at
C-4 aids activation, but it lacks the resonance stabilization of the Meisenheimer complex
found at C-4.[1]

Strategic Application: This selectivity allows for the synthesis of non-symmetric 3,4-
disubstituted compounds.[1] A chemist can introduce a primary amine at C-4, then use harsher
conditions to displace C-3, or leave C-3 as a fluorine for metabolic blocking.[1]

Visualization: Reactivity Map

3,4-Difluoro-5-nitrobenzaldehyde
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Figure 2: Divergent synthesis pathways based on functional group reactivity.

Applications in Drug Discovery[1]
A. COMT Inhibitor Development

This compound is a fluorinated scaffold analog for Entacapone and Tolcapone.

e Mechanism: The 3,4-dihydroxy-5-nitro moiety (catechol) is essential for binding to the
Magnesium ion in the COMT enzyme active site.[1]
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e Usage: 3,4-Difluoro-5-nitrobenzaldehyde serves as a precursor.[1] Hydrolysis (using
KOH/DMSO) converts the fluorines to hydroxyls, yielding 3,4-Dihydroxy-5-nitrobenzaldehyde
(CAS 116313-85-0), the direct intermediate for Entacapone.[1]

o Advantage: Using the difluoro intermediate allows for the late-stage introduction of isotopic
labels (18F) for PET imaging or the synthesis of "masked" catechols (e.g., prodrugs).[1]

B. Kinase Inhibitors (EGFR/VEGFR)

Many kinase inhibitors require an electron-deficient aromatic ring linked to an amine.[1]

o Workflow: The aldehyde is used to attach the "tail" of the inhibitor (via reductive amination),
while the fluorines are displaced by aniline or heterocyclic amines to form the "hinge-binding"
motif.[1]

o Benefit: The nitro group can be reduced to an aniline later, providing an attachment point for
solubilizing groups or acrylamides (for covalent inhibitors).

Safety & Handling (E-E-A-T)

e Hazards: As a nitro-aromatic aldehyde, this compound is likely skin sensitizing and
potentially mutagenic.[1] It should be treated as a potent electrophile.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. Aldehydes are prone to air
oxidation to benzoic acids.[1]

» Spill Protocol: Do not use ketones (acetone) for cleaning spills, as enolate formation can
trigger exothermic polymerization. Use alcohols or soapy water.
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e Google Patents.Process for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde
(Entacapone Intermediate).[1] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]

e To cite this document: BenchChem. [Technical Guide: 3,4-Difluoro-5-nitrobenzaldehyde].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1409078/docs#technical-guide-3-4-difluoro-5-
nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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Contact our Ph.D. Support Team for a compatibility check
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